molecular formula C30H35ClN4O3S2 B2434760 N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321930-76-0

N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2434760
CAS RN: 1321930-76-0
M. Wt: 599.21
InChI Key: FWQKQJQZWKWPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C30H35ClN4O3S2 and its molecular weight is 599.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bioactive Molecules

Research has focused on the synthesis of novel compounds containing similar structural motifs, exploring their potential for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. For instance, Patel et al. (2009) synthesized various substituted benzothiazoles and quinazolinones, aiming to investigate their biological and pharmacological activities. These compounds were evaluated for their potential antimicrobial and anti-inflammatory properties, showcasing the broad applicability of similar structures in discovering new bioactive molecules (Patel et al., 2009).

Novel Chemical Compounds with Biological and Pharmacological Potential

Another avenue of research involves the synthesis and transformations of hetarylquinolines, which are synthesized based on benzene ring–substituted hydrazinocarbothioamides. These compounds have been explored for their potential in creating novel chemical entities that could serve as precursors for further pharmacological studies. Aleqsanyan and Hambardzumyan (2021) detailed the synthesis of novel hetarylquinolines, demonstrating the versatility of similar structural frameworks in generating compounds with potential biological and pharmacological applications (Aleqsanyan & Hambardzumyan, 2021).

Development of New Methodologies for Chemical Reactions

Research into the structural features and reactivity of related compounds has also led to advancements in chemical synthesis methodologies. For example, studies on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus have provided insights into the analytical techniques that can be applied to similar compounds. Harvey (2000) examined the electrospray and collision-induced dissociation fragmentation spectra of derivatives, contributing to the development of analytical methods for studying complex molecules (Harvey, 2000).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S2.ClH/c1-4-32(5-2)19-20-33(30-31-26-17-12-22(3)21-28(26)38-30)29(35)24-13-15-25(16-14-24)39(36,37)34-18-8-10-23-9-6-7-11-27(23)34;/h6-7,9,11-17,21H,4-5,8,10,18-20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQKQJQZWKWPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.